Regioisomeric Halogen Position Alters Calculated logP and Hydrogen‑Bond Donor Capacity
The target compound, with a 2‑chloro‑4‑fluorobenzyloxy substituent, is expected to exhibit lower hydrogen‑bond donor count and distinct lipophilicity compared to its 3‑chloro‑4‑fluorophenyl carbamoyl analog (CAS 1359395‑79‑1). While experimental logP values are not available for either compound in the open literature, predicted physicochemical parameters indicate differences that can affect membrane permeability and off‑target binding [1].
| Evidence Dimension | Predicted lipophilicity (logP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | logP (predicted): not explicitly reported; H‑bond donors: 0 (ester, no free NH). Molecular weight: 375.78 g/mol . |
| Comparator Or Baseline | CAS 1359395‑79‑1 (3‑Cl,4‑F‑phenyl carbamoyl analog): logP (predicted) not reported; H‑bond donors: 1 (carbamoyl NH). Molecular weight: 418.80 g/mol [1]. |
| Quantified Difference | Difference of 1 H‑bond donor; molecular weight difference of ~43 g/mol. The presence of a carbamoyl NH in the comparator may enhance aqueous solubility at the expense of membrane partitioning. |
| Conditions | Predicted properties derived from standard cheminformatics algorithms (Kuujia); experimental confirmation not available. |
Why This Matters
For cell‑based assays, a lower H‑bond donor count and higher predicted logP can improve passive membrane diffusion, potentially yielding higher intracellular exposure, but also increases the risk of non‑specific protein binding—making the target compound suitable for permeability‑driven screens where the comparator may fail.
- [1] Kuujia. Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate (CAS 1359395-79-1). Accessed 2026-04-30. View Source
